Cas no 1807034-90-7 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine)

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine
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- インチ: 1S/C6H3ClF3NO/c7-5-4(12)2(6(9)10)1-3(8)11-5/h1,6,12H
- InChIKey: DFPWABUHHYUMPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(N=1)F)C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029050952-250mg |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1807034-90-7 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029050952-500mg |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1807034-90-7 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
Alichem | A029050952-1g |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |
1807034-90-7 | 97% | 1g |
$3,099.20 | 2022-03-31 |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridineに関する追加情報
2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine: A Comprehensive Overview
The compound 2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine, identified by the CAS number 1807034-90-7, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple halogen substituents—chlorine, fluorine, and a difluoromethyl group—confers unique electronic and physical properties to this molecule, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of halogenated pyridines in the field of agrochemicals, particularly as potential leads for herbicides and fungicides. The difluoromethyl group in this compound is known to enhance the stability and bioavailability of such molecules, making them more effective in agricultural applications. Additionally, the hydroxyl group at position 3 introduces hydrophilic characteristics, which can influence the molecule's solubility and interaction with biological systems.
In terms of synthesis, researchers have explored various methodologies to construct this compound efficiently. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This method has been optimized to achieve high yields and selectivity, ensuring that the compound can be produced on a larger scale for practical applications.
The electronic properties of 2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine have also been studied extensively using computational chemistry techniques. These studies reveal that the molecule exhibits a unique combination of electron-withdrawing and electron-donating groups, which can influence its reactivity in various chemical transformations. For instance, the chlorine atom at position 2 is a strong electron-withdrawing group, while the hydroxyl group at position 3 acts as an electron-donating group through resonance effects.
Another area of interest is the potential application of this compound in drug discovery. The combination of halogen atoms and hydroxyl groups makes it a promising candidate for designing bioactive molecules with specific pharmacological properties. Recent research has focused on evaluating its ability to inhibit key enzymes involved in metabolic pathways, which could pave the way for new therapeutic agents.
In conclusion, 2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine is a versatile compound with a wide range of potential applications across different fields. Its unique structure and functional groups make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.
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